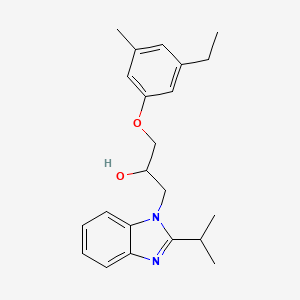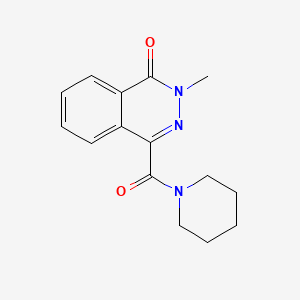![molecular formula C11H13FN2O2 B5116928 N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as FVU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a urea derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood. However, studies have suggested that N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea for lab experiments is its potency against cancer cell lines. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have a lower toxicity profile than many other anticancer agents, making it a promising candidate for further research. However, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may have limited efficacy against certain types of cancer.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea. One area of interest is the development of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea analogs with improved potency and selectivity against cancer cells. Another area of interest is the investigation of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea's potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea and its long-term effects on human health.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is a multistep process that involves the reaction of various chemical compounds. The most commonly used method for synthesizing N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea involves the reaction of 4-fluoroaniline with ethyl chloroformate to form N-(4-fluorophenyl) carbamate. This intermediate compound is then reacted with vinyl acetate to form N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl] carbamate. Finally, the compound is treated with a base to form N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is in cancer research. Several studies have shown that N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-16-8-7-13-11(15)14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVODUMORVWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)


![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)
